molecular formula C19H22N4O4S B2916247 3-methyl-6-(3-nitrophenyl)-N-[3-(propan-2-yloxy)propyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-56-9

3-methyl-6-(3-nitrophenyl)-N-[3-(propan-2-yloxy)propyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2916247
CAS No.: 852135-56-9
M. Wt: 402.47
InChI Key: COPXZSFUTAIKFS-UHFFFAOYSA-N
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Description

3-methyl-6-(3-nitrophenyl)-N-[3-(propan-2-yloxy)propyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives

Preparation Methods

The synthesis of 3-methyl-6-(3-nitrophenyl)-N-[3-(propan-2-yloxy)propyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of thiourea, acetone, and α-bromoacetophenone to form the imidazo[2,1-b][1,3]thiazole core . The nitrophenyl and propan-2-yloxypropyl groups are then introduced through subsequent substitution reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

3-methyl-6-(3-nitrophenyl)-N-[3-(propan-2-yloxy)propyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions, while the imidazo[2,1-b][1,3]thiazole core can participate in nucleophilic substitution reactions.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

3-methyl-6-(3-nitrophenyl)-N-[3-(propan-2-yloxy)propyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-6-(3-nitrophenyl)-N-[3-(propan-2-yloxy)propyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The anticancer properties could be due to the induction of apoptosis or inhibition of cell proliferation through interaction with cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds to 3-methyl-6-(3-nitrophenyl)-N-[3-(propan-2-yloxy)propyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide include:

Properties

IUPAC Name

3-methyl-6-(3-nitrophenyl)-N-(3-propan-2-yloxypropyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c1-12(2)27-9-5-8-20-18(24)17-13(3)22-11-16(21-19(22)28-17)14-6-4-7-15(10-14)23(25)26/h4,6-7,10-12H,5,8-9H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPXZSFUTAIKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCCCOC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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